3-(2-Hydroxyethyl)oxetan-3-ol

CAS No.:

Cat. No.: VC13629680

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O3 |

|---|---|

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 3-(2-hydroxyethyl)oxetan-3-ol |

| Standard InChI | InChI=1S/C5H10O3/c6-2-1-5(7)3-8-4-5/h6-7H,1-4H2 |

| Standard InChI Key | VZYQGNFAEOJUEN-UHFFFAOYSA-N |

| SMILES | C1C(CO1)(CCO)O |

| Canonical SMILES | C1C(CO1)(CCO)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

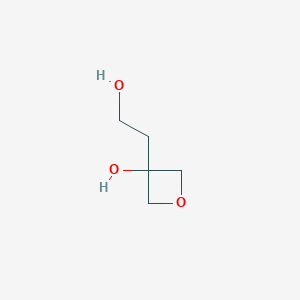

3-(2-Hydroxyethyl)oxetan-3-ol features a strained oxetane ring (a four-membered cyclic ether) with a hydroxyethyl (-CHCHOH) substituent at the C3 position. The oxetane ring adopts a puckered conformation to alleviate angle strain, while the hydroxyl groups at C3 and the terminal ethanol moiety contribute to its polarity . The IUPAC name, 3-(2-hydroxyethyl)oxetan-3-ol, reflects this substitution pattern, with the SMILES notation OCCC1(O)COC1 providing a simplified structural representation .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1699741-74-6 | |

| Molecular Formula | ||

| Molecular Weight | 118.13 g/mol | |

| InChI Key | VZYQGNFAEOJUEN-UHFFFAOYSA-N | |

| SMILES | OCCC1(O)COC1 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related oxetane derivatives reveal distinct signals for the oxetane protons (δ ~4.5–5.5 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for O-H stretching (~3200–3600 cm) and C-O-C ether linkages (~1100 cm) .

Synthesis and Manufacturing

Metalation-Alkylation Strategies

| Method | Conditions | Yield | Application | Source |

|---|---|---|---|---|

| Lithiation-Alkylation | t-BuLi, THF, −78°C → RT | 77–85% | 2-Substituted oxetan-3-ones | |

| Friedel–Crafts | SnCl, CHCl/CHNO, RT | 70–90% | 3,3-Diaryloxetanes |

Physical and Chemical Properties

Physicochemical Profile

The compound is a colorless liquid at room temperature, with a density of ~1.255 g/cm³ and a boiling point estimated at 153°C . Its refractive index (1.489) and vapor pressure (1.3 mmHg at 25°C) suggest moderate volatility . The presence of two hydroxyl groups confers high solubility in polar solvents like water and ethanol, while the oxetane ring enhances lipophilicity compared to acyclic analogs .

Reactivity

The C3 hydroxyl group participates in hydrogen bonding and esterification reactions, whereas the oxetane ring undergoes acid-catalyzed ring-opening to form diols or ethers . Notably, the strain energy of the oxetane ring (~106 kJ/mol) facilitates nucleophilic attacks at the C3 position, enabling diverse functionalization .

Applications in Pharmaceutical Research

Bioisosteric Replacement

3-(2-Hydroxyethyl)oxetan-3-ol serves as a ketone surrogate in drug design, mitigating metabolic instability associated with carbonyl groups. For example, OXi8006—a tubulin polymerization inhibitor—incorporates an oxetane moiety to enhance aqueous solubility and metabolic resistance . Similarly, 3,3-diaryloxetanes derived from this compound mimic benzophenones in kinase inhibitors while reducing off-target reactivity .

Prodrug Development

The hydroxyl groups enable prodrug strategies via esterification. A 2023 study demonstrated that acylated derivatives of 3-(2-hydroxyethyl)oxetan-3-ol exhibit improved blood-brain barrier penetration in rodent models, highlighting its potential in CNS-targeted therapies .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis have enabled enantioselective synthesis of 3-(2-hydroxyethyl)oxetan-3-ol derivatives. For instance, Jacobsen’s thiourea catalysts achieve >90% ee in the alkylation of oxetan-3-one hydrazones, expanding access to chiral building blocks .

Polymeric Materials

Incorporation into polyoxetanes enhances thermal stability and biodegradability. A 2024 study reported biocompatible hydrogels using 3-(2-hydroxyethyl)oxetan-3-ol as a crosslinker, with applications in drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume